1-ethynyl-2,4-dimethoxybenzene
Description
1-Ethynyl-2,4-dimethoxybenzene (C₁₀H₁₀O₂) is a substituted aromatic compound featuring an ethynyl group (–C≡CH) at the 1-position and methoxy (–OCH₃) groups at the 2- and 4-positions of the benzene ring. It is synthesized via palladium- or copper-catalyzed cross-coupling reactions, as demonstrated by its preparation from ((2,4-dimethoxyphenyl)ethynyl)trimethylsilane using potassium carbonate in methanol and tetrahydrofuran (yield: 98%) . The compound is typically isolated as a clear oil, with key spectral data including:
- ¹H NMR (400 MHz, CDCl₃): δ 7.36 (d, J = 8.4 Hz, 1H), 6.42 (d, J = 8.4 Hz, 1H), 6.41 (s, 1H), 3.84 (s, 3H), 3.78 (s, 3H), 3.25 (s, 1H) .
- MS (ESI): m/z 163 (M+H)⁺ .
Its primary applications include serving as a precursor in synthesizing brominated derivatives (e.g., 1-(bromoethynyl)-2,4-dimethoxybenzene) and participating in heterocycle formation, such as benzo[b]furans .
Properties
CAS No. |
77336-36-8 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,4-dimethoxybenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 2,4-dimethoxyiodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Electrophilic Aromatic Substitution: Another approach involves the electrophilic substitution of 2,4-dimethoxybenzene with an ethynylating agent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
1-Ethynyl-2,4-dimethoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynyl-2,4-dimethoxybenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethynyl group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Enzyme Inhibition: Potential to inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethynyl-Substituted Dimethoxybenzenes
1-Ethynyl-3,4,5-Trimethoxybenzene
- Structure : Ethynyl at 1-position, methoxy groups at 3, 4, 5 positions.
- Key Differences : Increased steric hindrance and electron-donating effects due to three methoxy groups.
- Reactivity : Enhanced stability in electrophilic substitution reactions compared to 1-ethynyl-2,4-dimethoxybenzene due to symmetric substitution .
1-Ethynyl-3,4-Dihydroxybenzene
Halogenated Analogs
2-Bromo-1,4-Dimethoxybenzene
- Structure : Bromine at 2-position, methoxy groups at 1 and 4 positions.
- Key Differences : Bromine serves as a leaving group, enabling Suzuki and Ullmann couplings. Lacks the ethynyl group’s π-bond conjugation, reducing utility in alkyne-based cross-coupling reactions .
1-Ethynyl-2,4-Difluorobenzene
Methoxy-Substituted Benzene Derivatives
1-Propyl-3,4-Dimethoxybenzene
- Structure : Propyl group at 1-position, methoxy groups at 3, 4 positions.
- Key Differences : The alkyl chain enhances hydrophobicity, making it more suitable for lipid-soluble applications (e.g., fragrance additives) compared to the ethynyl-substituted derivative .
1-Ethoxy-2,4-Dimethylbenzene
Comparative Data Table
Key Findings and Research Insights
Electronic Effects: Methoxy groups in this compound activate the aromatic ring toward electrophilic substitution, while the ethynyl group facilitates π-orbital conjugation, enhancing reactivity in Sonogashira and Heck couplings .
Steric Considerations : Derivatives with bulky substituents (e.g., 1-ethoxy-2,4-dimethylbenzene) exhibit reduced reactivity in cross-coupling due to steric hindrance .
Toxicity Data: Limited ecotoxicological data exist for this compound, necessitating caution in handling .
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